8-Ethynyl-9H-purine is a synthetic organic compound belonging to the purine family, characterized by a unique structure that includes an ethynyl group at the 8-position of the purine ring. Purines are fundamental components of nucleic acids, playing critical roles in cellular metabolism and signaling. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
8-Ethynyl-9H-purine can be classified as a nucleobase derivative, specifically a modified purine. It is synthesized through various chemical reactions involving purine derivatives, and its structure allows it to interact with biological systems similarly to naturally occurring purines like adenine and guanine. The compound's molecular formula is , with a molecular weight of approximately 175.18 g/mol.
The synthesis of 8-ethynyl-9H-purine typically involves several steps, often starting from simpler purine derivatives. A common method includes the use of Sonogashira coupling, where an alkynyl group is introduced into the purine structure.
This method allows for the selective introduction of the ethynyl group at the 8-position without affecting other functional groups on the purine ring .
The molecular structure of 8-ethynyl-9H-purine features a fused bicyclic ring system typical of purines. The key structural elements include:
The compound's structural formula can be represented as follows:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure:
8-Ethynyl-9H-purine can undergo various chemical reactions typical for alkynyl-substituted compounds:
These reactions are significant for developing derivatives with enhanced pharmacological properties .
The mechanism of action for 8-ethynyl-9H-purine primarily relates to its interaction with biological targets such as enzymes involved in nucleotide metabolism or DNA/RNA synthesis.
Quantitative data supporting these activities often come from biochemical assays measuring enzyme activity or cellular proliferation rates in response to treatment with 8-ethynyl-9H-purine .
Relevant data on melting point, boiling point, and specific heat capacities are essential for practical applications but may vary based on purity and specific synthesis methods employed .
8-Ethynyl-9H-purine has several applications in scientific research:
Through ongoing research, its potential applications continue to expand, particularly in fields related to molecular biology and medicinal chemistry .
The introduction of ethynyl groups at the C8 position of the purine scaffold relies heavily on transition metal catalysis, enabling precise bond formation under controlled conditions.
Sonogashira cross-coupling remains the cornerstone for constructing C(sp²)–C(sp) bonds between halogenated purines and terminal alkynes. This Pd/Cu-catalyzed reaction exhibits exceptional versatility for purine functionalization. For C8-ethynylation, 8-bromo- or 8-iodopurines serve as optimal electrophilic partners due to the favorable leaving-group ability of halogens at this position. The reaction proceeds under mild conditions (typically room temperature to 80°C) in amine solvents like triethylamine or diisopropylamine, which act as both base and solvent. Critical to success is the in situ generation of copper(I) acetylides, which transmetalate to palladium, followed by reductive elimination to yield the 8-ethynylated product [3] [9]. Modifications include the use of Pd nanoparticles or ligand-free systems to reduce metal leaching in biomedical applications. A significant advancement is on-column Sonogashira alkynylation for DNA-incorporated purines, where 6-iodopurine moieties within oligodeoxynucleotides (ODNs) bound to controlled pore glass (CPG) react efficiently with ethynyl pseudo-nucleobases. This method uses catalytic Pd(PPh₃)₄/CuI in DMF, enabling rapid access to alkynylated purine-containing ODNs for base-pairing studies without full phosphoramidite synthesis [6].
Complementing traditional cross-coupling, cobalt-catalyzed C–H functionalization offers a direct route to C8-alkylated purines, adaptable for ethynyl derivatives. Using CoCl₂·6H₂O (20 mol%) under oxygen atmosphere with MgSO₄ as an additive in tetrahydrofuran (THF) at 70°C, 8-unsubstituted purines undergo dehydrogenative coupling. The reaction proceeds via sp²-sp³ C–C bond formation through a proposed radical mechanism involving cobalt-mediated hydrogen atom transfer (HAT). While optimized for C8-(tetrahydrofuran-2-yl) formation (yields up to 85%), this method demonstrates the feasibility of Co catalysis for bypassing pre-halogenation [4] [7]. Key limitations include the requirement for electron-donating groups at C6 (e.g., methoxy) and incompatibility with electron-withdrawing C2 substituents. Nevertheless, this atom-economical approach represents a strategic alternative to classical stoichiometric organometallic couplings.
Table 1: Metal-Catalyzed Approaches for Purine C8 Functionalization
| Method | Catalyst System | Substrate Requirement | Key Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄/CuI, amine base | 8-Halopurine | RT-80°C, anhydrous | 60-98% | Broad scope, mild conditions |
| On-Column Sonogashira | Pd(PPh₃)₄/CuI, DMF | CPG-bound 6-Iodopurine | Ambient temp | Moderate-High | DNA-compatible, no phosphoramidite synthesis |
| Cobalt-Mediated C–H Alkylation | CoCl₂·6H₂O, O₂, MgSO₄ | 8-H Purine, C6-EDG | 70°C, 48h, excess THF | 35-90% | No pre-halogenation, atom-economical |
While enzymatic methods for direct C8-ethynylation are underdeveloped, chemo-enzymatic strategies leverage enzymes for precursor synthesis or selective deprotection. Purine nucleoside phosphorylase (PNP) and adenosine deaminase have been employed to generate modified purine scaffolds amenable to subsequent chemical alkynylation. For instance, enzymatic transglycosylation can provide access to 9-ribosylated 8-halopurines, which serve as substrates for Pd-catalyzed couplings. Post-coupling enzymatic modifications, such as kinase-mediated phosphorylation of the sugar moiety, enable the synthesis of bioactive ethynylpurine nucleotides [4] [8]. This hybrid approach circumvents challenges associated with chemical glycosylation and enhances regioselectivity in complex molecular settings. Future research will likely exploit engineered alkynyltransferases or artificial metalloenzymes for direct C–H ethynylation.
Achieving site-specific modification in multisubstituted purines demands strategic control of reactivity.
Regioselectivity in dihalogenated purines hinges on electronic and steric differentiation. In 6-chloro-2,8-diiodo-9-THP-purine, Sonogashira coupling occurs preferentially at C2 over C8 due to reduced steric hindrance around C2. This selectivity persists across diverse alkynes (aryl and alkyl), yielding C2-alkynylated products with retained C8-iodide for further diversification [3] [9]. Computational analyses attribute this to lower activation energy for transmetalation/reductive elimination at the less encumbered C2 position. Conversely, C8 selectivity dominates in direct alkylation via C–H activation, as in Co-catalyzed reactions, where the C8–H bond possesses higher acidity and accessibility than C2–H [4] [7]. For alkynylation, electronic tuning via N9-protecting groups (e.g., benzyl vs. THP) can subtly influence site preference by altering charge distribution.
Table 2: Regioselectivity in Purine Cross-Coupling Reactions
| Dihalogenated Purine | Catalytic System | Preferred Site | Observed Selectivity Ratio (C2:C8) | Governed By |
|---|---|---|---|---|
| 6-Chloro-2,8-diiodo-9-THP-purine | Pd(PPh₃)₄/CuI, iPr₂NH | C2 | >20:1 | Steric hindrance |
| 6-Chloro-2,8-dibromopurine | Pd(dba)₂/XPhos, CuI | C2 | ~15:1 | Steric/electronic |
| 8-Bromo-2-iodopurine | Pd(PPh₃)₄, CuI, NEt₃ | C8 | >50:1 (C8) | C-Br vs. C-I reactivity |
Orthogonal protection is essential for sequential functionalization. Key strategies include:
Optimal sequences involve N9-THP protection → C8 or C2 alkynylation → acidic THP removal → N9-alkylation/glycosylation → C6 substitution.
Table 3: Protecting Groups for Multi-Step Purine Alkynylation
| Protecting Group | Position Protected | Installation Method | Stability During Alkynylation | Deprotection Method |
|---|---|---|---|---|
| Tetrahydropyranyl (THP) | N9 | Dihydropyran, PPTS | High (Pd, Co, Cu) | Mild acid (10% AcOH, RT) |
| Trimethylsilyl (TMS) | Alkyne terminus | TMSCl, Et₃N, imidazole | Moderate | TBAF, K₂CO₃/MeOH |
| Acetyl (Ac) | C6-NH₂ | Ac₂O, pyridine | High | NH₃/MeOH, enzymes |
| Benzyl (Bn) | N9 | BnBr, K₂CO₃ | High (unless hydrogenation used) | H₂/Pd-C, BCl₃ |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8